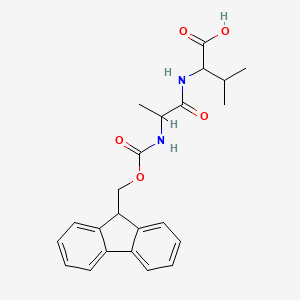
Fmoc-Ala-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Ala-Val-OH, also known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanyl-L-valine, is a compound used primarily in peptide synthesis. It is a derivative of alanine and valine, two essential amino acids, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis due to its stability and ease of removal under basic conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ala-Val-OH typically involves the protection of the amino group of alanine with the Fmoc group, followed by coupling with valine. The Fmoc group can be introduced by reacting alanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The resulting Fmoc-protected alanine is then coupled with valine using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-Ala-Val-OH undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling: The compound can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The ester bond in the Fmoc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for the removal of the Fmoc group.
Coupling: DCC or DIC in the presence of HOBt or DMAP is used for coupling reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.
Major Products Formed
Deprotection: The removal of the Fmoc group yields the free amine of the peptide.
Coupling: The coupling reaction results in the formation of a peptide bond, extending the peptide chain.
Hydrolysis: Hydrolysis of the ester bond yields the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
Chemistry
Fmoc-Ala-Val-OH is widely used in solid-phase peptide synthesis (SPPS) for the construction of complex peptides and proteins. Its stability and ease of removal make it an ideal protecting group for the synthesis of peptides.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of peptide-based drugs and therapeutic agents.
Medicine
This compound is used in the development of peptide-based drugs, including antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. It is also used in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of Fmoc-Ala-Val-OH involves the protection of the amino group of alanine with the Fmoc group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form the desired peptide chain. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-Val-Ala-OH: Similar to Fmoc-Ala-Val-OH but with the order of amino acids reversed.
Fmoc-Ala-OH: A simpler compound with only alanine protected by the Fmoc group.
Fmoc-Val-OH: A compound with valine protected by the Fmoc group.
Uniqueness
This compound is unique in its specific sequence of alanine and valine, which can influence the properties and biological activity of the resulting peptide. Its stability and ease of removal make it a valuable tool in peptide synthesis, particularly for the construction of complex peptides and proteins.
Propriétés
Formule moléculaire |
C23H26N2O5 |
|---|---|
Poids moléculaire |
410.5 g/mol |
Nom IUPAC |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C23H26N2O5/c1-13(2)20(22(27)28)25-21(26)14(3)24-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,29)(H,25,26)(H,27,28) |
Clé InChI |
CVUPNZGFKNTZNW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



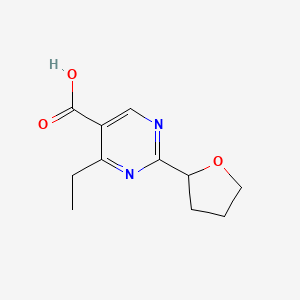

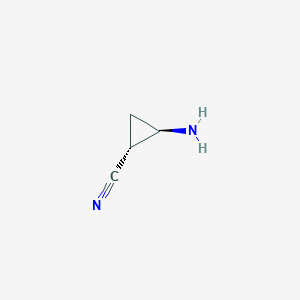
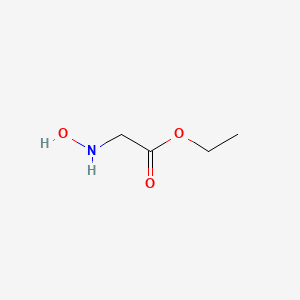
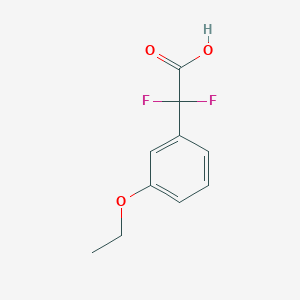




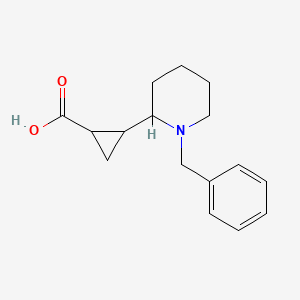
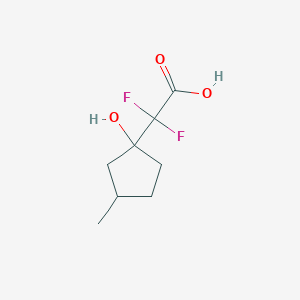
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

